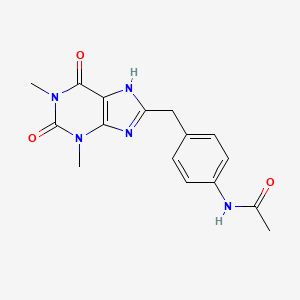
Chloro(2-piperidin-1-ylethyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 203226 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often studied in the context of neural stem cells and their differentiation, making it a valuable tool in neurobiology research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 203226 involves several steps, typically starting with the induction of pluripotent stem cells to neural stem cells. This process requires specific tissue culture media and conditions to ensure the successful differentiation of cells . The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of NSC 203226 is less common, as it is primarily used in research settings. large-scale production would likely involve optimizing the tissue culture conditions and scaling up the differentiation process to produce sufficient quantities of the compound for various applications .
化学反応の分析
Types of Reactions: NSC 203226 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving NSC 203226 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of NSC 203226 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
科学的研究の応用
NSC 203226 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of various chemical reactions and to develop new synthetic methods. In biology, NSC 203226 is valuable for understanding the differentiation of neural stem cells and their potential therapeutic applications . In medicine, it is explored for its potential in treating neurological disorders and other diseases. Industrial applications include its use in developing new materials and technologies .
作用機序
The mechanism of action of NSC 203226 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in neural differentiation and function . The exact molecular targets and pathways can vary depending on the specific application and context of its use.
類似化合物との比較
NSC 203226 can be compared with other similar compounds used in neural stem cell research and related fields. Some of these similar compounds include NSC 203227, NSC 203228, and NSC 203229 . Each of these compounds has unique properties and applications, but NSC 203226 stands out due to its specific effects on neural differentiation and its potential therapeutic applications.
特性
CAS番号 |
24256-00-6 |
|---|---|
分子式 |
C7H14ClHgN |
分子量 |
348.24 g/mol |
IUPAC名 |
chloro(2-piperidin-1-ylethyl)mercury |
InChI |
InChI=1S/C7H14N.ClH.Hg/c1-2-8-6-4-3-5-7-8;;/h1-7H2;1H;/q;;+1/p-1 |
InChIキー |
QJIQRICORLRSPF-UHFFFAOYSA-M |
正規SMILES |
C1CCN(CC1)CC[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


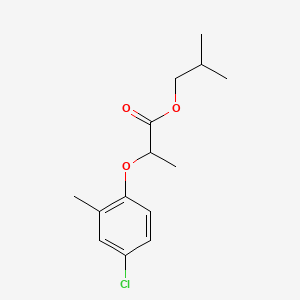

![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)

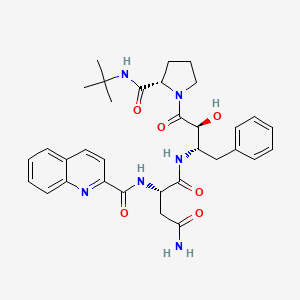
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
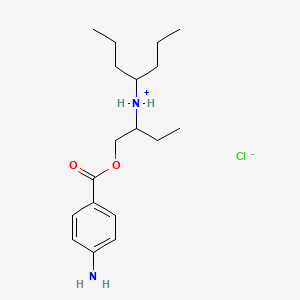
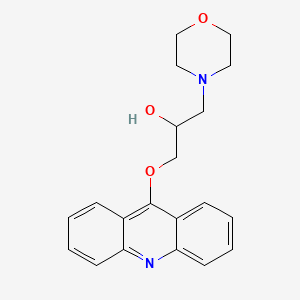

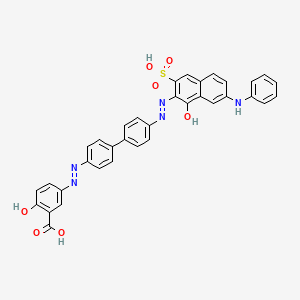
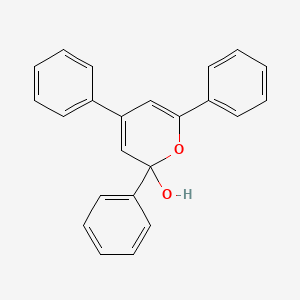
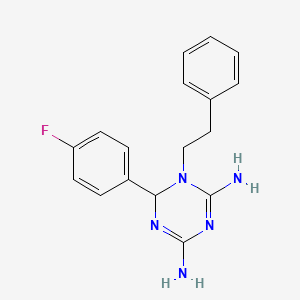
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
